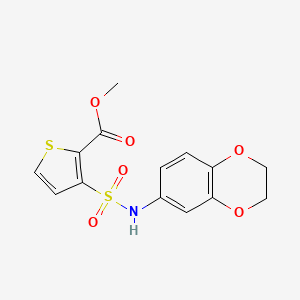
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate, also known as MDBS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MDBS is a heterocyclic compound that possesses a thiophene ring, a benzodioxin ring, and a sulfonamide functional group. The compound has been synthesized using various methods and has been studied for its biochemical and physiological effects. In
作用機序
The mechanism of action of Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and modulating various signaling pathways. Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of pH balance in the body. The compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in learning and memory.
Biochemical and Physiological Effects:
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has been shown to possess various biochemical and physiological effects. The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has also been shown to possess anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. The compound has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize using various methods. Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate is also stable under various conditions and can be stored for extended periods. One of the limitations is that the compound is not water-soluble, which can limit its use in certain experiments. Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate is also relatively expensive and may not be readily available in some labs.
将来の方向性
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has several potential future directions. One of the directions is the development of new derivatives with improved therapeutic properties. The compound can also be studied further for its ability to modulate various signaling pathways and its potential use in the treatment of neurodegenerative disorders. Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate can also be studied for its potential use as a diagnostic tool for certain diseases. Further studies can also be conducted to determine the optimal dosage and administration of the compound in various therapeutic applications.
Conclusion:
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its biochemical and physiological effects. Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has also been studied for its ability to inhibit the activity of certain enzymes and modulate various signaling pathways. Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has several advantages and limitations for lab experiments and has several potential future directions. Further studies are needed to fully understand the therapeutic potential of Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate.
合成法
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has been synthesized using various methods. One of the most commonly used methods involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride with methyl 3-thiophenecarboxylate in the presence of a base such as triethylamine. The reaction yields Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate as a white solid. Other methods of synthesis include the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with methyl 3-thiophenecarboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
科学的研究の応用
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has been tested in vitro and in vivo for its efficacy in treating various diseases such as cancer, arthritis, and neurodegenerative disorders. Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has also been studied for its ability to inhibit the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase.
特性
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S2/c1-19-14(16)13-12(4-7-22-13)23(17,18)15-9-2-3-10-11(8-9)21-6-5-20-10/h2-4,7-8,15H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGRUDRTVAJKLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-chloro-4-methylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2620585.png)
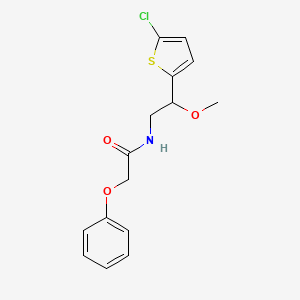
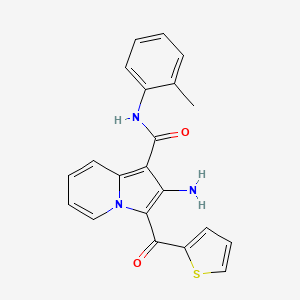
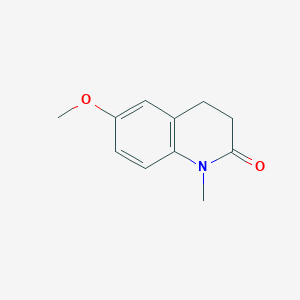
![tert-Butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate](/img/structure/B2620592.png)
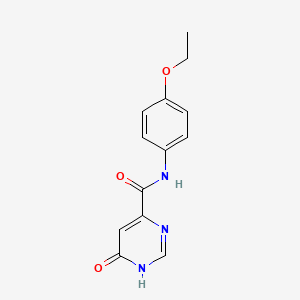
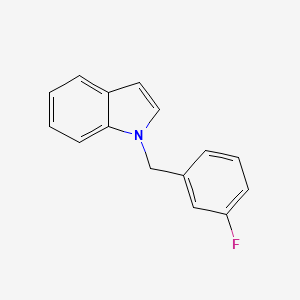
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide](/img/structure/B2620596.png)
![methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620598.png)
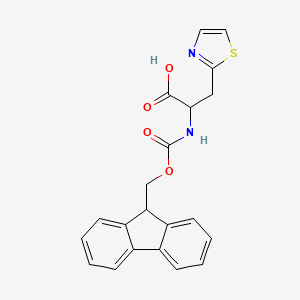

![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2620605.png)
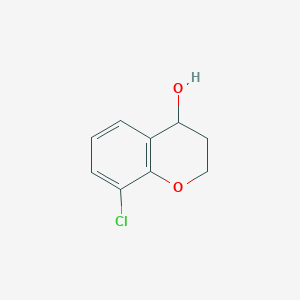
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2620607.png)